3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 3 and 5 positions, with an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 3,5-dichloropyridine with trifluoromethylating agents under controlled conditions. The aldehyde group can be introduced through formylation reactions using reagents such as dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3,5-bis(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloropyridine-2-carbaldehyde: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
3,5-bis(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde group on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1803863-44-6 |
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Molecular Formula |
C8H3F6NO |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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